molecular formula C12H14BrN3O2 B8532157 6-(Boc-amino)-3-amino-2-bromobenzonitrile

6-(Boc-amino)-3-amino-2-bromobenzonitrile

Cat. No.: B8532157
M. Wt: 312.16 g/mol
InChI Key: YBIGTPIELGNVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Boc-amino)-3-amino-2-bromobenzonitrile is a useful research compound. Its molecular formula is C12H14BrN3O2 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(4-amino-3-bromo-2-cyanophenyl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-8(15)10(13)7(9)6-14/h4-5H,15H2,1-3H3,(H,16,17)

InChI Key

YBIGTPIELGNVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)N)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of bromine (25.1 mmol) in dichloromethane (1.3 mL) was added dropwise, under an argon atmosphere, to a solution of amine II (27.9 mmol) in acetic acid (325 mL). After 2.5 h of stirring at room temperature, the solvent was removed in vacuo. The excess of acetic acid was co-evaporated with heptane to afford the expected compound III (10.1 g, quantitative yield) as a beige solid; mp 163° C.; IR (KBr) νmax/cm−1 3327, 2826, 2605, 2566, 2236, 1955, 1716, 1610, 1561, 1496, 1481, 1398, 1369, 1280, 1238, 1193, 1153, 1059, 963, 906, 838; 1H NMR (300 MHz, DMSO-d6) δ 9.05 (s, 1H, NH), 7.11 (d, 1H, J=8.7 Hz), 7.05 (d, 1H, J=8.7 Hz), 6.01 (s, 2H, NH2), 1.43 (s, 9H); 13C NMR (75 MHz, DMSO-d6) δ 153.6, 144.1, 131.6, 126.9, 119.6, 116.1, 112.8, 107.8, 79.5, 28.1; HRMS calcd for C12H15N3O2Br (M+H+): 312.0348, found 312.0354.
Quantity
25.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
27.9 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One

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